molecular formula C13H15N3O B1453538 3-(4-Acetylpiperazin-1-yl)benzonitrile CAS No. 1500989-31-0

3-(4-Acetylpiperazin-1-yl)benzonitrile

Cat. No.: B1453538
CAS No.: 1500989-31-0
M. Wt: 229.28 g/mol
InChI Key: IOVQGFMCXOSLRW-UHFFFAOYSA-N
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Description

3-(4-Acetylpiperazin-1-yl)benzonitrile (CAS 1500989-31-0) is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . It belongs to the class of N-aryl piperazine derivatives, which are privileged structures in medicinal chemistry for the design and synthesis of novel bioactive molecules. This compound serves as a versatile chemical building block, particularly in neuropharmacology research. Piperazine-based compounds are frequently explored as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), a promising target for addressing deficits associated with NMDA receptor hypofunction in preclinical models . Furthermore, structurally related piperazine derivatives are investigated for their dual activity at 5-HT1A serotonin receptors and the serotonin transporter (SERT), representing a potential new class of antidepressants . The molecular scaffold is also utilized in the synthesis of antiviral agents, as demonstrated by research into pleconaril derivatives where a piperazine linker was incorporated to develop novel compounds against Coxsackievirus B3 . The presence of both the acetylpiperazine group and the benzonitrile moiety provides distinct sites for further chemical modification, making it a valuable intermediate for constructing diverse compound libraries aimed at drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-11(17)15-5-7-16(8-6-15)13-4-2-3-12(9-13)10-14/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVQGFMCXOSLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Using 3-Halobenzonitrile

A widely used method is the nucleophilic aromatic substitution (S_NAr) of a halogenated benzonitrile (e.g., 3-chlorobenzonitrile or 3-bromobenzonitrile) with 4-acetylpiperazine. This reaction typically proceeds under basic conditions in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

  • Reaction conditions:
    • Solvent: Acetonitrile or DMF
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Elevated (80–120 °C)
    • Time: Several hours (4–12 h)

The nucleophilic nitrogen of the 4-acetylpiperazine attacks the electrophilic aromatic carbon bearing the halogen, displacing the halide and forming this compound.

Stepwise Synthesis via Piperazine Substitution Followed by Acetylation

Another approach involves a two-step synthesis:

  • Acetylation conditions:
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine
    • Temperature: 0 °C to room temperature
    • Time: 1–4 h

This method allows better control over acetylation and can improve product purity.

Representative Experimental Procedure

Based on patent literature and peer-reviewed protocols adapted for related piperazine-benzonitrile compounds, a representative synthesis is as follows:

Step Reagents & Conditions Description
1 3-Bromobenzonitrile (1 equiv), 4-acetylpiperazine (1.2 equiv), K2CO3 (2 equiv), acetonitrile, 90 °C, 8 h Nucleophilic substitution to form this compound
2 Work-up with water and extraction with ethyl acetate Isolation of crude product
3 Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) Obtain pure target compound

Data Table: Key Parameters in Preparation

Parameter Typical Range/Value Notes
Starting material 3-Halobenzonitrile (Br or Cl) Readily available commercial compounds
Nucleophile 4-Acetylpiperazine Can be synthesized or purchased
Solvent Acetonitrile, DMF, or THF Polar aprotic solvents preferred
Base K2CO3, NaH, or triethylamine Facilitates nucleophilic substitution or acetylation
Temperature 80–120 °C (substitution), 0–25 °C (acetylation) Controlled heating or cooling as required
Reaction time 4–12 hours (substitution), 1–4 hours (acetylation) Monitored by TLC or HPLC
Yield 70–95% Depends on purity of reagents and reaction optimization
Purification Column chromatography or recrystallization To achieve high purity

Comparative Summary of Preparation Routes

Method Advantages Disadvantages Typical Yield
Direct substitution with 4-acetylpiperazine One-step, straightforward Requires pure acetylpiperazine, possible side reactions 70–85%
Stepwise substitution then acetylation Better control, higher selectivity Two steps, longer synthesis time 80–95%

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: K2CO3 in DMF, sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Receptor Modulation:
3-(4-Acetylpiperazin-1-yl)benzonitrile is primarily studied for its interaction with opioid receptors. Research has indicated that piperazine derivatives can act as antagonists at the kappa-opioid receptor (KOR), which is implicated in various psychiatric disorders such as depression, anxiety, and addiction. The compound's structure allows it to be a promising candidate for developing new KOR antagonists that could help in treating these conditions effectively .

Antipsychotic Potential:
The compound has also been investigated for its potential antipsychotic effects. Similar piperazine derivatives have shown efficacy in modulating dopamine receptors, which are crucial in the pathophysiology of schizophrenia. This positions this compound as a candidate for further studies aimed at developing novel antipsychotic medications .

Synthesis and Derivative Studies

Synthetic Pathways:
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent acylation reactions. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications. For instance, methods involving coupling reactions with various acylating agents have been explored to enhance the biological activity of the piperazine moiety .

Derivatives Exploration:
Research into derivatives of this compound has revealed that modifications to the piperazine ring or the benzonitrile group can significantly impact biological activity. This exploration is essential for fine-tuning pharmacological profiles to achieve desired therapeutic effects while minimizing side effects .

Case Studies and Research Findings

Case Study: Opioid Receptor Antagonism
A significant study highlighted the efficacy of various piperazine derivatives, including this compound, in antagonizing kappa-opioid receptors. The study utilized in vitro assays to demonstrate that certain analogs exhibited greater than 60% inhibition of kappa agonist-stimulated receptor activity, indicating their potential utility in treating conditions related to opioid receptor dysregulation .

Pharmacological Profiling:
In another research effort, compounds similar to this compound were subjected to extensive pharmacological profiling, revealing their potential as multi-target ligands capable of influencing multiple neurotransmitter systems. This characteristic is particularly valuable in polypharmacy strategies for complex disorders like schizophrenia and bipolar disorder .

Mechanism of Action

The mechanism of action of 3-(4-Acetylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine ring and benzonitrile group play crucial roles in binding to these targets, while the acetyl group may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 3-(4-acetylpiperazin-1-yl)benzonitrile are highly dependent on substituents attached to the piperazine ring and the benzonitrile core. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent on Piperazine Key Features Biological Activity (IC₅₀) Reference
This compound Acetyl (COCH₃) High potency in PI3K inhibition; used in phthalocyanine synthesis 1.84 mM (HCT116)
3-(4-Methylpiperazin-1-yl)benzonitrile Methyl (CH₃) Reduced steric bulk; lower cytotoxicity compared to acetyl derivative Not reported
3-(4-Benzoylpiperazin-1-yl)benzonitrile Benzoyl (COC₆H₅) Increased lipophilicity; decreased potency in PI3K inhibition 42.36 mM (HCT116)
3-(4-(4-Chlorobenzoyl)piperazin-1-yl)benzonitrile 4-Chlorobenzoyl Electron-withdrawing group enhances stability but reduces cellular potency 25.38 mM (HCT116)
3-(4-Oxopiperidin-1-yl)benzonitrile Oxo (C=O) on piperidine Altered ring conformation; limited biological data Synthesis yield: 28%

Key Findings :

  • The acetyl group in this compound optimizes potency by balancing electronic effects and steric hindrance, as seen in its superior IC₅₀ values compared to bulkier benzoyl derivatives .
  • Methyl substituents (e.g., in 3-(4-methylpiperazin-1-yl)benzonitrile) reduce cytotoxicity, likely due to decreased interaction with hydrophobic enzyme pockets .
  • Benzonitrile derivatives with sulfonyl or azido groups (e.g., 2-[(4-acetylpiperazin-1-yl)sulfonyl]benzonitrile) exhibit divergent applications, such as in OLED materials or click chemistry, but lack direct pharmacological data .
Role of the Benzonitrile Moiety

The benzonitrile group is critical for hydrogen bonding and hydrophobic interactions. For instance, in the estrogen-related receptor alpha (ERRα) ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile), the nitrile group forms hydrogen bonds with ARG 372, enhancing target affinity . This highlights the benzonitrile scaffold’s versatility across diverse targets.

Biological Activity

3-(4-Acetylpiperazin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

This compound consists of a benzonitrile moiety linked to a piperazine ring that is substituted with an acetyl group. The synthesis typically involves the reaction of 4-acetylpiperazine with benzonitrile derivatives under specific conditions, often employing solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor, antibacterial, and antifungal agent.

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of piperazine have been synthesized and tested against different cancer cell lines. One study reported that certain piperazine derivatives displayed IC50 values in the micromolar range against human cancer cell lines, indicating promising antitumor properties .

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal activities. A series of related compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. For example, one study found that certain piperazine derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against these pathogens .

Case Study 1: Antitumor Efficacy

A notable case study involved the evaluation of a related piperazine compound in a xenograft model of breast cancer. The compound was administered at doses of 10 mg/kg, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting a mechanism involving induction of programmed cell death .

Case Study 2: Antibacterial Properties

Another study investigated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was tested using the broth microdilution method, yielding MIC values that indicated effective inhibition of growth for resistant strains, thus highlighting its potential as a lead compound for developing new antibiotics .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Activity Tested Strains/Models IC50/MIC Values Remarks
AntitumorHuman cancer cell linesMicromolar rangeInduced apoptosis
AntibacterialStaphylococcus aureus, E. coli<100 µg/mLEffective against multidrug-resistant strains
AntifungalVarious fungal strainsVaries by strainPotential for development as antifungal agent

Q & A

Basic: What synthetic routes are recommended for preparing 3-(4-Acetylpiperazin-1-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between piperazine derivatives and benzonitrile precursors. For example, a Wittig reaction can be employed to introduce the nitrile group, followed by acetylation of the piperazine moiety. Optimization includes:

  • Temperature Control : Maintaining 60–80°C during coupling to minimize side reactions.
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) for cross-coupling steps.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate intermediates.
    Refer to protocols for analogous compounds, such as pyrazole derivatives synthesized via condensation of acryloylbenzonitrile with hydrazides under acetic acid reflux .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm C≡N stretching (~2350 cm⁻¹) and acetyl C=O (~1660 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
    • ¹³C NMR : Verify nitrile carbon (~115 ppm) and acetyl carbonyl (~170 ppm) .
  • UV-Vis : Analyze π→π* transitions (e.g., λmax ~250–300 nm) for electronic properties .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in nitrile degradation).
  • Waste Management : Segregate organic waste and neutralize acidic/basic residues before disposal .

Advanced: How can computational methods like DFT and NBO analysis predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO may localize on the nitrile group, indicating susceptibility to nucleophilic attack .
  • Natural Bond Orbital (NBO) Analysis : Assess hyperconjugative interactions (e.g., σ→σ* in the acetyl group) to explain stabilization energies .
  • Fukui Indices : Map reactive sites for electrophilic/nucleophilic reactions, guiding derivatization strategies .

Advanced: How can crystallographic data contradictions be resolved during structural determination?

Methodological Answer:

  • Software Validation : Use SHELX for refinement, cross-checking with PLATON (e.g., ADDSYM for missed symmetry) .
  • Twinned Data : Employ the Hooft parameter in SHELXL to refine twin fractions .
  • Hydrogen Bonding Analysis : Apply graph-set notation to identify patterns (e.g., R₂²(8) motifs) and validate packing .

Advanced: What strategies analyze structure-activity relationships (SAR) for medicinal applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., ITK kinase) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • Bioisosteric Replacement : Substitute the acetyl group with carbamate or sulfonamide to modulate solubility and potency .
  • In Vitro Assays : Test anti-inflammatory activity via peroxiredoxin 5 inhibition, using IC₅₀ values to correlate substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Acetylpiperazin-1-yl)benzonitrile
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3-(4-Acetylpiperazin-1-yl)benzonitrile

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